molecular formula C9H16O3 B181808 Ethyl 2-formylhexanoate CAS No. 19361-66-1

Ethyl 2-formylhexanoate

Cat. No. B181808
CAS RN: 19361-66-1
M. Wt: 172.22 g/mol
InChI Key: BMMQWCLDJPXNMU-UHFFFAOYSA-N
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Description

Ethyl 2-formylhexanoate is a type of ester. Esters are organic compounds derived from carboxylic acids and alcohols . They are commonly used in a variety of applications, including as solvents, plasticizers, and in the production of flavors and fragrances .


Synthesis Analysis

The synthesis of similar compounds, such as ethyl hexanoate, has been studied. One method involves the enzymatic synthesis of ethyl hexanoate in a solvent-free system using response surface methodology . This process involves the use of biocatalysis to create the ester, which is a pineapple flavor ester .


Molecular Structure Analysis

The molecular structure of a compound can be determined using various methods. For example, the structure of 2-Ethylhexanoate, a related compound, has been analyzed using ChemSpider, which provides information such as the molecular formula, average mass, and ChemSpider ID .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various methods. For example, the properties of 2-Ethylhexanoic acid, a related compound, have been analyzed. It is a carboxylic acid that is widely used to prepare lipophilic metal derivatives that are soluble in nonpolar organic solvents .

Scientific Research Applications

  • Catalysis and Chemical Synthesis :

    • Iron(III) 2-ethylhexanoate has been used as a novel, mild Lewis acid catalyst for the stereoselective Diels–Alder reaction, producing ethyl esters with high diastereoisomeric excesses (Gorman & Tomlinson, 1998).
    • Metal 2-ethylhexanoates, including iron(III) 2-ethylhexanoate, find wide applications as metal-organic precursors in materials science, catalysts for ring-opening polymerizations, and in the painting industry (Mishra, Daniele, & Hubert-Pfalzgraf, 2007).
  • Materials Science :

    • The research on the catalytic production of higher alcohols from ethanol highlights the potential of compounds like 2-ethyl-1-hexanol as targets for biobased routes from ethanol, providing insights into the economic and environmental challenges (Patel et al., 2015).
  • Environmental and Health Studies :

    • Studies on indoor air pollution have identified compounds like 2-ethyl-1-hexanol as predominant volatile organic compounds in large-scale buildings, with their concentrations affected by factors like seasonal variations (Sakai et al., 2009).
    • Research has also been conducted on the emission of decomposed chemicals from esters contained in PVC flooring and adhesive, highlighting the role of 2-ethyl-1-hexanol in indoor air quality and sick building syndrome (Chino, Kato, Seo, & Ataka, 2009).
  • Toxicology :

    • Oncogenicity testing of 2-ethylhexanol in Fischer 344 rats and B6C3F1 mice provides insights into the potential health risks associated with exposure to this compound (Astill et al., 1996).

Safety And Hazards

The safety data sheet for a related compound, Ethyl acetate, provides information on its hazards. It is highly flammable and causes serious eye irritation. It may also cause drowsiness or dizziness .

properties

IUPAC Name

ethyl 2-formylhexanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-3-5-6-8(7-10)9(11)12-4-2/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMMQWCLDJPXNMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(C=O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00503667
Record name Ethyl 2-formylhexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00503667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-formylhexanoate

CAS RN

19361-66-1
Record name Ethyl 2-formylhexanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00503667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

First, 60 g of 60% NaH was suspended in 600 ml of THF and 72.1 g of ethyl hexanoate was added dropwise to the suspension solution thus prepared at room temperature. After the suspension solution was raised in temperature to 40° C. and stirred for 15 minutes, 185.2 g of ethyl formate was added dropwise for 6 hours. Furthermore, 30 g of 60% NaH and 92.6 g of ethyl formate were divided into four parts and each part was added separately. Afterward, the solution mixture was stirred at 40° C. for 3 hours.
Name
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
72.1 g
Type
reactant
Reaction Step Two
Quantity
185.2 g
Type
reactant
Reaction Step Three
Name
Quantity
30 g
Type
reactant
Reaction Step Four
Quantity
92.6 g
Type
reactant
Reaction Step Five
Name
Quantity
600 mL
Type
solvent
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
1
Citations
MA Metwally, S Bondock, H El-Azap… - Journal of Sulfur …, 2011 - Taylor & Francis
… 35 prepared 4-butyl-5-hydroxypyrazole-1-carbothioamide 10 with high regioselectivity via the base-catalyzed cyclocondensation of thiosemicarbazide with ethyl 2-formylhexanoate 9 in …
Number of citations: 67 www.tandfonline.com

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